molecular formula C17H20IN3O3S B11054709 methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11054709
M. Wt: 473.3 g/mol
InChI Key: ICNLZFZXYTZJBP-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole and benzothiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the iodo substituent and the subsequent acylation to attach the acetyl group. The final steps involve the coupling of the pyrazole derivative with the benzothiophene moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the iodo group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H20IN3O3S

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 2-[[2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20IN3O3S/c1-9-15(18)10(2)21(20-9)8-13(22)19-16-14(17(23)24-3)11-6-4-5-7-12(11)25-16/h4-8H2,1-3H3,(H,19,22)

InChI Key

ICNLZFZXYTZJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C)I

Origin of Product

United States

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